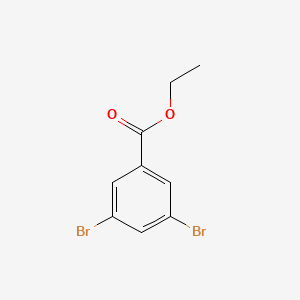

Ethyl 3,5-dibromobenzoate

Description

Significance of Aryl Halides in Advanced Organic Synthesis

Aryl halides are organic compounds where a halogen atom (such as bromine, chlorine, or iodine) is directly bonded to an aromatic ring. fiveable.mefiveable.me These compounds are of paramount importance in organic synthesis, primarily serving as versatile intermediates for creating a wide array of more complex molecules. iitk.ac.inlibretexts.org Their utility spans the synthesis of pharmaceuticals, agrochemicals, dyes, and plastics. fiveable.meiitk.ac.in

The significance of aryl halides stems from their reactivity in a variety of powerful chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. fiveable.me Reactions such as the Suzuki-Miyaura and Heck reactions, which often employ palladium catalysts, utilize aryl halides to form new carbon-carbon bonds. fiveable.me This capability is fundamental to building the carbon skeletons of complex organic products. The reactivity of an aryl halide in these processes is influenced by the specific halogen atom, with iodides generally being the most reactive. fiveable.me

Beyond cross-coupling, aryl halides can participate in other significant reactions. They can undergo nucleophilic aromatic substitution, where a nucleophile displaces the halogen on the aromatic ring, especially when the ring is activated by electron-withdrawing groups. fiveable.melibretexts.org They are also precursors for organometallic reagents, such as Grignard reagents (arylmagnesium halides), which are highly reactive species used to form new carbon-carbon bonds by reacting with compounds like aldehydes and ketones. fiveable.me The stability of the aromatic ring makes aryl halides generally less reactive towards nucleophiles than their aliphatic counterparts, allowing for selective activation in catalyzed reactions. fiveable.me

Role of Benzoate (B1203000) Esters as Versatile Building Blocks

Benzoate esters are a class of organic compounds characterized by an ester functional group attached to a benzene (B151609) ring. They are widely recognized as versatile building blocks in organic synthesis. azregents.eduresearchgate.net Their utility is demonstrated in their application for constructing complex molecules, including biologically active compounds and functional materials. researchgate.neteuropa.eu

Researchers have developed innovative methods that utilize benzoate esters to assemble complex molecular architectures. For instance, cascade reactions, which involve a series of intramolecular transformations, can be initiated from acyclic precursors to form substituted benzoate esters in a single pot. azregents.eduacs.org This highlights their role in streamlining synthetic pathways.

Furthermore, benzoate esters have been employed in iterative synthesis processes. In one such methodology, chiral lithiated benzoate esters are used in the homologation of boronic esters, a reaction that extends a carbon chain with a high degree of stereochemical control. europa.eu This "assembly-line" approach allows for the methodical construction of complex natural products like polypropionates. europa.eu The development of functionalized benzoate esters as building blocks for phosphanes, which are then used in traceless Staudinger ligations, further illustrates their adaptability in creating specialized reagents for biochemical studies. researchgate.net The ability to functionalize the benzoate core allows chemists to create a diverse range of starting materials for synthesizing pharmaceuticals and other high-value chemicals. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-nitro-4,5-dibromobenzoic acid methyl ester |

| 4-bromo-3-nitrobenzoic acid methyl ester |

| Aldehydes |

| Aryl halides |

| Benzoate esters |

| Benzoic acid |

| Boronic ester |

| Bromine |

| Carbonyl compounds |

| Chlorine |

| Chlorobenzene |

| Chlorodiphenylphosphine |

| Dichloromethane |

| Ethyl 2-amino-3,5-dibromobenzoate |

| Ethyl 3,5-dibromobenzoate |

| Ethanol (B145695) |

| Halons |

| Iodine |

| Ketones |

| Methyl 2-amino-3,5-dibromobenzoate |

| N-bromosuccinimide |

| Phosphane |

| Polychlorinated biphenyls (PCBs) |

| Sulfuric acid |

| Tetrachloroethylene |

| Toluene |

| Trichlorethylene |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMXGALTCIVHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461752 | |

| Record name | Ethyl 3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67973-33-5 | |

| Record name | Ethyl 3,5-dibromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67973-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Ethyl 3,5 Dibromobenzoate

Established Synthetic Pathways to Ethyl 3,5-Dibromobenzoate

The traditional methods for synthesizing this compound primarily involve two well-established chemical transformations: the esterification of 3,5-dibromobenzoic acid and the direct bromination of ethyl benzoate (B1203000).

Esterification of 3,5-Dibromobenzoic Acid with Ethanol (B145695)

The most common and straightforward route to this compound is the Fischer esterification of 3,5-dibromobenzoic acid with ethanol. operachem.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is driven to completion by refluxing the mixture. operachem.com The use of an excess of ethanol can also shift the reaction equilibrium towards the product side. operachem.com In some procedures, dicyclohexylcarbodiimide (B1669883) (DCC) is employed as a coupling reagent to facilitate the esterification. researchgate.net

Table 1: Representative Conditions for Esterification of 3,5-Dibromobenzoic Acid

| Catalyst | Solvent | Reaction Condition | Yield | Reference |

| Sulfuric Acid | Ethanol | Reflux | High | operachem.com |

| p-Toluenesulfonic Acid | Toluene | Reflux with Dean-Stark trap | Good | operachem.com |

| Dicyclohexylcarbodiimide (DCC) | Ethanol | Not specified | Not specified | researchgate.net |

Direct Bromination of Ethyl Benzoate

An alternative approach is the direct bromination of ethyl benzoate. This method involves treating ethyl benzoate with a brominating agent, such as bromine (Br₂), in the presence of a Lewis acid catalyst. The catalyst polarizes the bromine molecule, making it a more potent electrophile for the aromatic ring. Careful control of the reaction conditions, including temperature and stoichiometry, is crucial to achieve the desired 3,5-disubstitution pattern and to minimize the formation of other isomers and polybrominated byproducts.

Advanced Catalytic Systems in the Synthesis of this compound and Related Derivatives

Recent advancements in catalysis have provided more efficient and selective methods for the synthesis and functionalization of this compound and its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling with Deactivated Aryl Halides)

This compound serves as a valuable substrate in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.orgmdpi.com The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide, is a notable example. libretexts.orgorganic-chemistry.orgmdpi.com Due to the presence of two deactivating bromine atoms, this compound is considered a deactivated aryl halide. researchgate.net

The Sonogashira reaction is typically carried out in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.org However, modified procedures have been developed to overcome the challenges associated with deactivated aryl halides. For instance, a catalyst system comprising triethylamine, bis(dibenzylideneacetone)palladium, triphenylphosphine, and copper iodide in THF has been successfully used to couple this compound with propargyl alcohol, affording the corresponding bis-acetylenic ester in a 70% yield. researchgate.net

Table 2: Catalyst System for Sonogashira Coupling of this compound

| Palladium Source | Ligand | Co-catalyst | Base | Solvent | Yield | Reference |

| Bis(dibenzylideneacetone)palladium | Triphenylphosphine | Copper Iodide | Triethylamine | THF | 70% | researchgate.net |

Iron-Based Catalysis for Bromination

Iron-based catalysts have emerged as a more environmentally friendly and cost-effective alternative to other transition metals for bromination reactions. nih.gov While direct iron-catalyzed bromination of ethyl benzoate to specifically yield the 3,5-isomer is not extensively documented, the principles of iron-catalyzed arene bromination are relevant. nih.gov These catalysts, such as FeBr₃ in combination with a tridentate ligand like TPY, can efficiently generate hypobromous acid (HOBr) from H₂O₂ and a bromide source under mild conditions. nih.gov This in situ generation of the brominating agent allows for the bromination of various aromatic compounds. nih.gov The application of such systems to ethyl benzoate could potentially offer a greener route to its brominated derivatives.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times and improve yields in a variety of chemical transformations, including esterifications and cross-coupling reactions. ajrconline.orgconicet.gov.arrsc.org The application of microwave irradiation to the esterification of 3,5-dibromobenzoic acid with ethanol can reduce the reaction time from hours to minutes. For example, a microwave-assisted synthesis can achieve an approximate 85% yield in just 30 minutes, a substantial improvement over conventional heating methods that may take 12 hours. This rapid and efficient heating minimizes the formation of byproducts and offers a more sustainable approach to the synthesis of this compound. conicet.gov.ar

Regioselectivity and Isomer Control in Bromination Reactions Leading to Dibromobenzoates

The synthesis of specific isomers of dibromobenzoates, such as this compound, is fundamentally governed by the principles of electrophilic aromatic substitution. The regiochemical outcome of the bromination of a substituted benzene (B151609) ring is dictated by the electronic properties of the substituent already present on the ring.

The ethyl carboxylate (-COOEt) group on ethyl benzoate is an electron-withdrawing and deactivating group. This deactivation occurs because the carbonyl group pulls electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles like the bromine cation (Br+). This deactivating nature means that more forcing conditions, such as heating and the use of a Lewis acid catalyst, are often required for the bromination to proceed. beilstein-journals.orgscielo.br

Crucially, the ester group is a meta-director. It deactivates the ortho and para positions more than the meta positions through resonance. Consequently, incoming electrophiles are directed to the meta positions. In the case of ethyl benzoate, the first bromination occurs at one of the two equivalent meta positions (C3 or C5) to yield ethyl 3-bromobenzoate. As the bromo-substituent is also a deactivating (though ortho-, para-directing) group, the ring is further deactivated. The second bromination is therefore more difficult than the first, but it is directed to the other vacant meta position (C5), resulting in the desired this compound. The formation of other isomers like ethyl 2,4-dibromobenzoate or ethyl 3,4-dibromobenzoate is significantly less favored in the direct bromination of ethyl benzoate due to these electronic directing effects.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Example | Type | Directing Effect |

|---|---|---|---|

| Alkyl | -CH₃, -C(CH₃)₃ | Activating | Ortho, Para |

| Alkoxy | -OCH₃ | Activating | Ortho, Para |

| Halogen | -Br, -Cl | Deactivating | Ortho, Para |

| Ester | -COOEt | Deactivating | Meta |

| Nitro | -NO₂ | Deactivating | Meta |

This table illustrates the general directing effects of common functional groups on an aromatic ring during electrophilic substitution.

Control over isomer formation is therefore achieved by selecting a starting material with the appropriate directing group. To synthesize the 3,5-dibromo isomer, starting with ethyl benzoate is the logical choice. In contrast, synthesizing an isomer like ethyl 2,5-dibromobenzoate would require a different synthetic strategy, likely starting with a material that directs bromination to the desired positions before the introduction of the ethyl ester functionality.

Derivatization Strategies Employing this compound as a Precursor

This compound serves as a versatile precursor for the synthesis of more complex molecules, primarily through reactions that modify or replace the two bromine atoms. The bromine substituents are excellent leaving groups in a variety of cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

One of the most powerful sets of tools for derivatizing aryl halides is palladium-catalyzed cross-coupling. The Sonogashira and Suzuki-Miyaura reactions are prominent examples.

The Sonogashira coupling allows for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne. This compound can be coupled with various alkynes to introduce acetylenic units at the 3 and 5 positions. Research has shown that with a suitable palladium catalyst system, such as one comprising bis(dibenzylideneacetone)palladium(0), triphenylphosphine, and copper(I) iodide, this compound can react with terminal alkynes like propargyl alcohol to form bis-alkynyl products in good yields. researchgate.net This strategy is valuable for creating rigid, multifunctional monomers for polymer synthesis or for building complex molecular scaffolds. researchgate.netrsc.org

Table 2: Examples of Sonogashira Coupling with this compound

| Alkyne | Catalyst System | Base / Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Propargyl alcohol | Pd₂(dba)₃ / PPh₃ / CuI | Et₃N / THF | Ethyl 3,5-bis(3-hydroxyprop-1-yn-1-yl)benzoate | 70% | researchgate.net |

| 2-Methylbut-3-yn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | Ethyl 3,5-bis(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate | N/A | rsc.org |

This table summarizes reaction conditions for the Sonogashira coupling of this compound with different terminal alkynes.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is another key derivatization method. researchgate.netnih.gov Although specific examples starting directly with this compound are less common in the cited literature, the reaction is widely applied to other dibromoarenes. This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the bromine-bearing positions, offering a route to complex biaryl structures and other substituted benzoates.

Lithium-Halogen Exchange

A second major strategy for derivatization is the lithium-halogen exchange reaction. beilstein-journals.orgharvard.edu This reaction involves treating the aryl bromide with a strong organolithium base, such as n-butyllithium or t-butyllithium, typically at very low temperatures (-78 °C or lower). The bromine atom is swapped for a lithium atom, generating a highly reactive aryllithium intermediate. This intermediate is a powerful nucleophile and can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Starting with this compound, it is possible to achieve a selective mono-lithiation by using one equivalent of the organolithium reagent. The resulting lithiated species can then be trapped with an electrophile. For instance, reacting the intermediate with N,N-dimethylformamide (DMF) would introduce a formyl (-CHO) group, yielding ethyl 3-bromo-5-formylbenzoate. orgsyn.org This demonstrates the potential for sequential, selective functionalization of the two bromine positions.

Table 3: Potential Derivatizations via Lithium-Halogen Exchange

| Reagent Sequence | Electrophile | Resulting Functional Group | Potential Product |

|---|---|---|---|

| 1. n-BuLi; 2. E⁺ | CO₂ (as dry ice) | Carboxylic Acid | 3-Bromo-5-(ethoxycarbonyl)benzoic acid |

| 1. n-BuLi; 2. E⁺ | DMF | Aldehyde | Ethyl 3-bromo-5-formylbenzoate |

| 1. n-BuLi; 2. E⁺ | R₂CO (Ketone) | Tertiary Alcohol | Ethyl 3-bromo-5-(1-hydroxy-1,1-dialkyl)benzoate |

| 1. n-BuLi; 2. E⁺ | I₂ | Iodide | Ethyl 3-bromo-5-iodobenzoate |

This table outlines several potential synthetic transformations of this compound using a lithium-halogen exchange followed by reaction with an electrophile (E⁺).

These derivatization strategies highlight the synthetic utility of this compound as a building block, enabling the construction of a diverse array of complex organic molecules from a relatively simple starting material.

Chemical Reactivity and Mechanistic Studies of Ethyl 3,5 Dibromobenzoate

Nucleophilic Substitution Reactions Involving Bromine Centers

The bromine atoms attached to the benzene (B151609) ring of ethyl 3,5-dibromobenzoate can be replaced by other nucleophiles under specific reaction conditions. These substitution reactions are a key aspect of the compound's reactivity, allowing for the introduction of various functional groups. The reactivity of the bromine atoms is influenced by their position on the aromatic ring and the presence of the deactivating ethyl benzoate (B1203000) group. masterorganicchemistry.com

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, these reactions can be facilitated by the use of catalysts or by performing the reaction under forcing conditions. Common nucleophiles that can displace the bromine atoms include amines and thiols. For instance, the reaction with ammonia (B1221849) or amines can lead to the formation of aminobenzoates. scribd.com

It is important to note that the two bromine atoms in this compound may exhibit different reactivities in certain reactions. However, due to the symmetrical placement of the bromine atoms at the 3 and 5 positions, they are chemically equivalent in many scenarios.

Ester Hydrolysis and Transesterification Reactions

The ester functional group in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. dalalinstitute.com This reaction can be catalyzed by either an acid or a base. savemyexams.comlibretexts.org

Acid-catalyzed hydrolysis: In the presence of a strong acid and an excess of water, this compound can be hydrolyzed to produce 3,5-dibromobenzoic acid and ethanol (B145695). This reaction is reversible, and the equilibrium can be shifted towards the products by using a large volume of water. dalalinstitute.comlibretexts.org

Base-catalyzed hydrolysis (Saponification): When heated with a base, such as sodium hydroxide (B78521), this compound undergoes an irreversible reaction to form the corresponding carboxylate salt (sodium 3,5-dibromobenzoate) and ethanol. savemyexams.comlibretexts.org Subsequent acidification of the salt will yield 3,5-dibromobenzoic acid. savemyexams.com

Transesterification is another important reaction of the ester group, where the ethyl group is exchanged for a different alkyl group from an alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.comscielo.br For example, reacting this compound with methanol (B129727) in the presence of a catalyst would lead to the formation of mthis compound and ethanol. researchgate.net The use of a large excess of the new alcohol can drive the reaction to completion. scielo.br

Electrophilic Aromatic Substitution Pathways of Brominated Benzoates

The benzene ring of this compound can undergo electrophilic aromatic substitution, although the presence of two bromine atoms and an ester group, which are all deactivating groups, makes the ring less reactive than benzene itself. masterorganicchemistry.commsu.edu Deactivating groups withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less susceptible to attack by electrophiles. libretexts.org

The mechanism for electrophilic aromatic substitution involves two main steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (an arenium ion), followed by the loss of a proton to restore aromaticity. msu.eduschoolwires.net Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Metal-Halogen Exchange Reactions for Functionalization

Metal-halogen exchange is a powerful and widely used method for the functionalization of aryl halides like this compound. researchgate.netwikipedia.org This reaction involves the replacement of a bromine atom with a metal, typically lithium or magnesium, to form an organometallic intermediate. wikipedia.orguni-muenchen.de These organometallic reagents are highly reactive nucleophiles and can be reacted with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. msu.edu

A common approach involves the use of organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgbeilstein-journals.org The reaction of this compound with an organolithium reagent would result in the selective exchange of one of the bromine atoms for a lithium atom. This newly formed aryllithium species can then be quenched with an electrophile. For example, reaction with dimethylformamide (DMF) followed by an acidic workup would introduce a formyl group, yielding an aldehyde. orgsyn.org

Similarly, Grignard reagents can be prepared by reacting this compound with magnesium metal. uni-muenchen.de These organomagnesium compounds can also be used in subsequent reactions with various electrophiles. msu.edu The selectivity of the metal-halogen exchange can sometimes be controlled by the reaction conditions and the specific reagents used. orgsyn.org For instance, the use of a lithium tri-n-butylmagnesiate complex has been shown to be effective for selective mono-bromine-magnesium exchange in some dibromoarenes. researchgate.net

Table 1: Examples of Functionalization via Metal-Halogen Exchange

| Starting Material | Reagent 1 | Reagent 2 (Electrophile) | Product |

|---|---|---|---|

| t-Butyl-3,5-dibromobenzoate | i-Propylmagnesium chloride | Dimethylformamide (DMF) | t-Butyl-3-bromo-5-formylbenzoate orgsyn.org |

| 1,4-Dibromobenzene | Magnesium | Diethyl dicarbonate | Ethyl 4-bromobenzoate (B14158574) orgsyn.org |

Radical-Mediated Transformations and Polymerization Mechanisms (e.g., RASP)

This compound can participate in radical-mediated transformations. The carbon-bromine bonds can be cleaved homolytically under certain conditions, such as upon exposure to radical initiators or photoredox catalysts, to generate aryl radicals. conicet.gov.ar These highly reactive aryl radicals can then undergo various reactions, including hydrogen atom abstraction or addition to unsaturated systems. researchgate.net

One area where radical chemistry of brominated aromatics is significant is in polymerization reactions. For instance, aryl halides can serve as initiators in certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, although specific examples involving this compound are not extensively detailed in the provided context. The general principle involves the generation of a radical from the aryl halide, which then initiates the polymerization of a monomer.

Furthermore, radical-initiated addition reactions to unsaturated compounds can be employed. For example, the radical-initiated addition of various reagents to bis-methacrylate derivatives can lead to the formation of cyclic adducts. acs.org While not directly involving this compound as a reactant, this illustrates the type of transformations that can be mediated by radicals. The resulting products can be further modified, and in one study, a dibromobenzoate derivative was used for X-ray crystallography to determine the stereochemistry of a product. acs.org

The concept of Radical Addition-Substitution Polymerization (RASP) is another relevant area, although direct application with this compound is not explicitly described. This mechanism would involve the radical addition to a monomer followed by a substitution step.

Advanced Spectroscopic and Structural Elucidation of Ethyl 3,5 Dibromobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For ethyl 3,5-dibromobenzoate, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information regarding the regiochemistry and connectivity of atoms.

In the ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct signals that confirm the substitution pattern. The proton at the C2 position and the two equivalent protons at the C4 and C6 positions typically appear as a triplet and a doublet, respectively, due to spin-spin coupling. rsc.org The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their chemical shifts influenced by the adjacent oxygen atom. rsc.org

The ¹³C NMR spectrum provides further confirmation of the molecular structure. It shows distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester group, the carbons of the ethyl group, and the aromatic carbons. The carbon atoms bonded to the bromine atoms show a characteristic shift, and the symmetry of the 3,5-disubstituted ring is evident in the number of aromatic signals. rsc.org

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H NMR | Ar-H (C2-H) | 8.16 | t | 1.8 |

| Ar-H (C4-H, C6-H) | 8.03 | d | 1.8 | |

| -OCH₂CH₃ | 4.33 (q), 1.33 (t) | q, t | 7.1 | |

| ¹³C NMR | C=O | 163.68 | ||

| C-Br (C3, C5) | 123.30 | |||

| Ar-C (C1) | 134.02 | |||

| Ar-CH (C2, C4, C6) | 138.36, 131.22 | |||

| -OCH₂CH₃ | 62.19, 14.45 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are particularly useful for the analysis of this compound.

ESI-MS allows for the gentle ionization of the molecule, typically forming a protonated molecule [M+H]⁺ or other adducts. This technique is crucial for confirming the molecular weight of the compound. rsc.org HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecular ion and its fragments with a high degree of confidence. doi.orgethz.ch

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This pattern is a definitive signature for compounds containing bromine. The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and cleavage of the ester group itself.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to study its electronic transitions, respectively.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will appear in the 1000-1300 cm⁻¹ region. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations will be found in the lower frequency region of the spectrum. rsc.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically show absorption bands in the UV region due to π-π* transitions of the benzene (B151609) ring. The presence of the bromine and ester substituents will influence the position and intensity of these absorption bands. semanticscholar.org

| Spectroscopic Technique | Feature | Typical Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| Infrared (IR) Spectroscopy | C=O Stretch (Ester) | 1720-1740 |

| C-O Stretch (Ester) | 1000-1300 | |

| Aromatic C=C Stretch | 1450-1600 | |

| C-Br Stretch | Low frequency region | |

| UV-Vis Spectroscopy | π-π* Transitions | UV region |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

Furthermore, π–π stacking interactions can occur between the aromatic rings of adjacent molecules. researchgate.net In the case of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), offset π–π interactions are observed, involving both the central benzene ring and the 3,5-dibromobenzoate groups. researchgate.net These interactions contribute to the cohesive forces within the crystal. The presence of bromine atoms can also lead to halogen bonding (Br⋯Br interactions), which is another significant non-covalent interaction influencing the crystal packing. rsc.orgresearchgate.net

The conformation of the molecule in the solid state is dictated by the need to achieve the most stable crystal packing. In related structures, the ester groups are often nearly co-planar with their attached phenyl rings. researchgate.net However, the dihedral angle between the plane of the dibromobenzoate ring and any central aromatic ring to which it might be attached can be significant, as seen in 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate) where this angle is 62.58 (10)°. researchgate.net The rotational freedom around the C-O single bond of the ester group allows for conformational flexibility, which is a key factor in adopting an energetically favorable conformation within the crystal lattice.

Computational and Theoretical Chemistry of Ethyl 3,5 Dibromobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of the electronic structure of molecules like ethyl 3,5-dibromobenzoate. By approximating the many-body electronic Schrödinger equation, DFT provides a framework to understand the distribution of electrons within the molecule and its resulting properties.

DFT calculations for this compound typically involve optimizing the molecular geometry to find its lowest energy conformation. This process reveals crucial information about bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzene (B151609) ring and the orientation of the ethyl ester group relative to the ring are key structural parameters determined through DFT. The presence of two bromine atoms at the meta positions influences the electron density distribution across the aromatic ring, which is accurately captured by these calculations.

Furthermore, DFT is employed to compute a range of electronic properties. The molecular electrostatic potential (MEP) map, for example, visualizes the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the electronegative oxygen and bromine atoms are expected to be regions of negative potential, while the hydrogen atoms of the ethyl group and the aromatic ring will exhibit positive potential. This information is invaluable for predicting how the molecule will interact with other molecules, such as in solvation or in a biological active site.

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, provides a detailed picture of the bonding and orbital interactions within the molecule. For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and bromine atoms into the aromatic π-system, as well as the nature of the covalent bonds.

Prediction and Interpretation of Quantum Chemical Parameters (e.g., HOMO/LUMO Energies, Dipole Moments)

Quantum chemical calculations, particularly those based on DFT, provide access to a suite of parameters that are fundamental to understanding the reactivity and electronic behavior of this compound.

HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. For this compound, the HOMO is likely to be localized on the aromatic ring and the bromine atoms, which possess lone pairs of electrons. The LUMO, on the other hand, is expected to be distributed over the carbonyl group and the aromatic ring, which can accept electron density.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. The presence of the electron-withdrawing bromine atoms and the ester group is expected to lower the HOMO and LUMO energies and influence the magnitude of the gap.

Below is a table summarizing the kind of data that can be obtained from quantum chemical calculations for this compound. The values presented are illustrative and would be determined from specific DFT calculations.

| Quantum Chemical Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Molecular polarity and intermolecular interactions |

| Total Energy | Varies with method | Thermodynamic stability |

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations are particularly valuable for understanding the conformational flexibility and dynamics of molecules like this compound.

The primary focus of MD simulations for this molecule would be the conformational landscape arising from the rotation around the single bonds, particularly the C-C bond connecting the carbonyl group to the aromatic ring and the C-O bond of the ester. These rotations give rise to different conformers with varying energies. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them.

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. mdpi.com This allows for the observation of how the molecule moves, vibrates, and changes its shape in a realistic environment.

Key insights from MD simulations of this compound would include:

Conformational Preferences: Determining the most populated conformations in solution and the timescale of transitions between them.

Solvation Structure: Understanding how solvent molecules arrange themselves around the solute molecule and how this influences its conformation and dynamics.

Flexibility: Quantifying the flexibility of different parts of the molecule, such as the ethyl chain.

This information is crucial for a complete understanding of the molecule's behavior in solution and its interactions with other molecules.

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies, which determine the reaction rates.

Two likely reaction pathways for this compound that can be studied theoretically are ester hydrolysis and nucleophilic aromatic substitution.

Ester Hydrolysis: The hydrolysis of this compound to 3,5-dibromobenzoic acid and ethanol (B145695) can proceed under acidic or basic conditions. Theoretical studies, often using DFT, can elucidate the step-by-step mechanism of this reaction. researchgate.net For instance, in the base-catalyzed hydrolysis (saponification), the calculations would model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxide leaving group. nih.gov The calculated energy profile would reveal the rate-determining step of the reaction.

The following table outlines the key aspects of theoretical studies for these reaction mechanisms:

| Reaction | Computational Approach | Key Information Obtained |

| Ester Hydrolysis | DFT, QM/MM | Reaction energy profile, structure of transition states and intermediates, activation energy. researchgate.net |

| Nucleophilic Aromatic Substitution | DFT | Feasibility of the reaction, structure of the Meisenheimer complex, activation barrier. nih.govdiva-portal.org |

Computational Simulation and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, providing a direct link between the molecular structure and the experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com For this compound, the calculated IR spectrum would show characteristic peaks corresponding to the C=O stretch of the ester, the C-O stretches, the aromatic C-C stretches, and the C-Br stretches. By comparing the computed spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule. rsc.org This detailed assignment can be challenging to achieve solely from experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the 1H and 13C NMR chemical shifts of this compound. frontiersin.org These predictions are instrumental in assigning the peaks in the experimental NMR spectra to specific atoms in the molecule. For example, the calculations can help to distinguish between the different aromatic protons and carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of a molecule. For this compound, TD-DFT calculations would identify the electronic transitions responsible for its UV absorption, typically π → π* transitions within the aromatic system. The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with the experimental UV-Vis spectrum to understand the electronic structure of the molecule.

The table below illustrates the application of computational methods in spectroscopic analysis:

| Spectroscopy | Computational Method | Predicted Data | Application |

| Infrared (IR) | DFT | Vibrational frequencies and intensities | Assignment of experimental peaks to specific molecular vibrations. mdpi.com |

| NMR (1H, 13C) | DFT (GIAO) | Chemical shifts | Assignment of experimental signals to specific atoms. frontiersin.org |

| UV-Vis | TD-DFT | Absorption wavelengths (λmax) and oscillator strengths | Interpretation of electronic transitions. |

Applications of Ethyl 3,5 Dibromobenzoate in Medicinal Chemistry

Role as a Precursor in Pharmaceutical Synthesis and Drug Discovery

Drug intermediates are essential raw materials for the production of bulk drugs and active pharmaceutical ingredients (APIs). medchemexpress.com Brominated compounds, in particular, are valuable building blocks for designing pharmacologically active molecules due to the reactivity of the bromine substituent.

The 3,5-dibromobenzoate framework is a key starting point for the synthesis of intricate molecules with specialized functions in biomedical research. The bromine atoms on the benzene (B151609) ring serve as reactive handles for various chemical transformations, such as metal-halogen exchange reactions, which allow for the introduction of new functional groups.

A notable example is the use of a 3,5-dibromobenzoate derivative as a precursor in a multi-step synthesis to create trifluoromethylphenyl diazirine (TPD) photolabeling reagents. researchgate.net These complex molecules are widely used in chemical biology for photoaffinity labeling studies to identify and characterize protein-ligand interactions. The synthesis begins with the dibromobenzoate scaffold, and through a series of reactions, one bromine is replaced to build a diazirine-containing side chain, while the other can be further modified, demonstrating the compound's role in constructing sophisticated molecular probes. researchgate.net

The core structure of ethyl 3,5-dibromobenzoate can be systematically modified to generate libraries of derivatives with diverse and potentially enhanced pharmacological activities. The presence and position of the bromine atoms are crucial in modulating the electronic and steric properties of the resulting compounds, which in turn affects their interaction with biological targets.

For instance, the synthesis of brominated chalcone (B49325) derivatives has been explored to develop new anti-cancer agents. nih.gov Chalcones are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In one study, a series of brominated chalcone derivatives were designed and synthesized to evaluate their antitumor effects. Among them, a specific derivative, designated H72, exhibited the most potent cytotoxic effect against gastric cancer cell lines by inducing apoptosis through the generation of reactive oxygen species (ROS). nih.gov This highlights how the brominated benzoate (B1203000) scaffold can be used to create derivatives with significantly improved and specific pharmacological profiles.

Pharmacological Activity and Mechanistic Insights of Related Brominated Benzoates

Benzoic acid and its ester derivatives have a long history in medicine, with some acting as local anesthetics by blocking sodium channels in nerve endings. slideshare.net The incorporation of bromine atoms into the benzoate structure can lead to compounds with a variety of other pharmacological activities.

The mechanism of action for many bioactive benzoates involves interfering with fundamental cellular processes. For example, the antimicrobial and antifungal action of benzoates is attributed to their ability to disrupt microbial metabolism and cell membrane integrity. patsnap.com More complex brominated derivatives have been shown to exhibit potent and specific activities. The anticancer activity of the brominated chalcone derivative H72, for example, is linked to its ability to increase the expression of death receptors (DR4 and DR5) on cancer cells, making them more susceptible to apoptosis. nih.gov

Table 1: Pharmacological Activities of Selected Brominated Benzoate Derivatives

| Compound Class | Pharmacological Activity | Mechanism of Action |

|---|---|---|

| Brominated Chalcones | Anticancer | Induction of ROS and mitochondria-mediated apoptosis; up-regulation of death receptors. nih.gov |

| Benzoate Esters | Local Anesthetic | Reversible binding to and inactivation of sodium channels. slideshare.net |

Structure-Activity Relationship (SAR) Studies for Brominated Benzoate Derivatives in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Brominated benzoates are valuable tools in SAR studies because the bromine atoms can be moved or replaced to systematically probe their effect on potency, selectivity, and pharmacokinetic properties.

In the development of inhibitors for the enzyme dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, SAR studies on a series of benzoic acid and ester derivatives were conducted. nih.gov These studies revealed that while ester derivatives often showed enhanced oral absorption compared to their carboxylic acid counterparts, this sometimes came at the cost of reduced potency. However, by exploring the SAR, researchers were able to identify novel ester derivatives that maintained potent, single-digit nanomolar inhibitory activity, comparable to the acid forms. nih.gov

Another example involves SAR studies on substituted sulfamoyl benzamidothiazoles designed to prolong NF-κB activation. nih.gov In this research, the structure was systematically modified at different sites. The introduction of a bromo substituent at specific positions was one of the strategies used to understand which functional groups and substitution patterns were necessary for biological activity. nih.gov These studies are crucial for optimizing lead compounds into viable drug candidates.

The electronic effects of bromine, being an electron-withdrawing group, can significantly alter the properties of the aromatic ring, influencing how the molecule binds to its target. shaalaa.com By comparing the activity of brominated derivatives with that of analogs containing other halogens (like fluorine) or different functional groups, chemists can build a comprehensive understanding of the SAR for a particular biological target.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Trifluoromethylphenyl diazirine (TPD) |

| Methyl 4-(bromomethyl)benzoate |

| 2-Bromo-4-(dimethylamino)benzoic acid |

| 4-Bromo-3-(trifluoromethyl)aniline |

Applications of Ethyl 3,5 Dibromobenzoate in Materials Science

Monomer in Polymer Synthesis and Macromolecular Engineering

As a monomer, ethyl 3,5-dibromobenzoate offers a versatile platform for constructing advanced polymers. The two bromine atoms can participate in various carbon-carbon bond-forming reactions, which are fundamental to modern polymer chemistry. This dual reactivity allows it to be used in step-growth polymerization to create linear or branched polymer chains.

The structure of this compound is particularly well-suited for the synthesis of two important classes of functional polymers: polyphenylenes and hyperbranched polyesters.

Polyphenylenes: These polymers consist of aromatic rings linked together, creating highly rigid and thermally stable materials with interesting electronic properties. The dibromo functionality of this compound enables its use in metal-catalyzed cross-coupling reactions to form the polyphenylene backbone. researchgate.netrsc.org

Suzuki-Miyaura Polycondensation: In this reaction, the dibromo monomer is reacted with an aromatic diboronic acid or ester in the presence of a palladium catalyst. The bromine atoms serve as leaving groups, facilitating the coupling of the aromatic units to form a long polyphenylene chain. researchgate.netnih.gov

Yamamoto Polycondensation: This method involves the self-coupling of the dibromo monomer using a nickel catalyst. The two bromine atoms on each monomer molecule react to form new carbon-carbon bonds, directly linking the aromatic rings. researchgate.net

The resulting polyphenylenes can be used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Hyperbranched Polyesters: Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of reactive end groups. uc.pt They are typically synthesized from AB₂-type monomers, where 'A' and 'B' are different functional groups that can react with each other. uc.ptresearchgate.net this compound can be readily converted into an AB₂ monomer. For instance, the ethyl ester group can act as the 'A' functionality, while the two bromine atoms can be chemically transformed into 'B' functionalities, such as hydroxyl groups. The subsequent polycondensation of this monomer leads to the formation of a hyperbranched polyester. rsc.orgresearchgate.net These polymers are noted for their low viscosity, high solubility, and multifunctionality, making them useful as rheology modifiers, coatings, and drug delivery vehicles. uc.pt

| Polymer Type | Synthetic Route | Key Role of this compound | Resulting Polymer Properties |

|---|---|---|---|

| Polyphenylenes | Suzuki-Miyaura or Yamamoto Polycondensation | Acts as a dihaloaromatic monomer for cross-coupling reactions. | High thermal stability, rigidity, conductive/semiconductive properties. |

| Hyperbranched Polyesters | Polycondensation of an AB₂-type monomer | Serves as a precursor to an AB₂ monomer after functional group transformation. | High degree of branching, numerous end groups, low viscosity, high solubility. |

Macromolecular engineering involves the precise control of polymer structure to achieve desired functions. When this compound is incorporated into a polymer chain, the bromine atoms attached to the backbone become valuable handles for post-polymerization modification. nih.govresearchgate.net This strategy allows for the synthesis of a single parent polymer which can then be diversified into a library of materials with different functionalities, without the need to synthesize each polymer from scratch. researchgate.net

The carbon-bromine bonds on the polymer backbone can be targeted by various chemical reactions, including nucleophilic aromatic substitution and other metal-catalyzed coupling reactions. researchgate.net This enables the attachment of a wide array of side chains, which can be used to fine-tune the polymer's properties, such as:

Solubility: Attaching hydrophilic or hydrophobic side chains can alter the polymer's solubility in different solvents.

Optoelectronic Properties: Introducing electron-donating or electron-withdrawing groups can modify the polymer's absorption and emission spectra, which is crucial for electronic applications. nih.gov

Biocompatibility: Grafting biocompatible side chains like polyethylene (B3416737) glycol (PEG) can render the material suitable for biomedical uses.

This ability to functionalize the polymer backbone provides a powerful tool for creating materials with precisely tailored characteristics for advanced applications. nih.gov

Role in the Design of Materials with Tailored Industrial Applications

The use of this compound as a monomer directly influences the properties of the final material, enabling the design of polymers for specific industrial purposes. The inherent rigidity of the benzene (B151609) ring, when incorporated into a polymer backbone like in polyphenylenes, imparts exceptional thermal and mechanical stability. This makes such materials suitable for high-performance applications in the electronics and aerospace industries where resistance to high temperatures and harsh conditions is required.

Furthermore, the synthesis of hyperbranched polyesters from this monomer leads to materials with unique rheological behavior. Their globular structure and lower tendency for chain entanglement compared to linear polymers result in lower melt and solution viscosity. This property is highly advantageous in applications such as high-solids coatings, lubricants, and processing aids for other plastics. The high density of functional groups at the periphery of hyperbranched polymers can also be exploited for applications in sensors, catalysis, and drug delivery systems.

Contribution to Cross-linking and Network Formation in Materials

The presence of two reactive bromine sites on the this compound unit makes it an effective component for cross-linking polymer chains to form robust networks. researchgate.net When this monomer is copolymerized into linear polymer chains, the pendent dibromophenyl groups can act as latent cross-linking sites.

Upon exposure to heat, UV radiation, or specific chemical reagents, these bromine atoms can react to form covalent bonds between adjacent polymer chains. researchgate.netmdpi.com This process, known as cross-linking, transforms a collection of individual polymer chains (a thermoplastic material) into a single, giant molecule, or a three-dimensional network (a thermoset material). youtube.comyoutube.com

| Property | Effect of Cross-linking | Industrial Relevance |

|---|---|---|

| Mechanical Strength | Increases stiffness, tensile strength, and hardness. | Durable coatings, structural composites, and engineering plastics. |

| Thermal Stability | Prevents the material from melting or flowing at high temperatures. | Materials for high-temperature electronics, automotive components, and aerospace applications. |

| Chemical Resistance | Reduces swelling and dissolution in solvents. | Chemical storage tanks, protective linings, and seals. |

The ability to control the density of these cross-links by varying the amount of this compound in the initial copolymer allows for precise tuning of the final material's properties, ranging from soft elastomers to rigid, hard plastics.

Comparative Studies with Isomeric and Analogous Compounds

Positional Isomerism and its Influence on Reactivity and Structural Properties (e.g., Ethyl 3,4-Dibromobenzoate, Ethyl 2,4-Dibromobenzoate)

Positional isomerism in dibrominated ethyl benzoates significantly impacts their reactivity and structural characteristics. The arrangement of the two bromine atoms on the benzene (B151609) ring relative to the ethyl ester group alters the electronic and steric environment of the molecule.

Structural Properties:

The positions of the bromine atoms on the benzene ring can be distinguished using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

1H NMR Spectroscopy: The substitution pattern on the aromatic ring of each isomer results in a unique set of chemical shifts and coupling patterns for the aromatic protons. In Ethyl 3,5-dibromobenzoate, the two protons at the C2 and C6 positions are chemically equivalent, as is the proton at the C4 position, leading to a simpler spectrum compared to its isomers. Ethyl 3,4-dibromobenzoate and Ethyl 2,4-dibromobenzoate will exhibit more complex splitting patterns due to the lower symmetry of their substitution.

13C NMR Spectroscopy: Similarly, the number of unique carbon environments differs among the isomers, resulting in a distinct number of signals in their 13C NMR spectra.

IR Spectroscopy: The vibrational frequencies of the C-Br bonds and the carbonyl group (C=O) of the ester can be influenced by the substitution pattern. These differences, although sometimes subtle, can be used to differentiate between the isomers. The C-H out-of-plane bending vibrations in the 900-650 cm-1 region are particularly sensitive to the substitution pattern on the benzene ring.

| Compound | Symmetry | Expected 1H NMR Aromatic Signals | Expected 13C NMR Aromatic Signals |

|---|---|---|---|

| This compound | High (C2v) | 2 signals (doublet and triplet) | 4 signals |

| Ethyl 3,4-dibromobenzoate | Low (Cs) | 3 signals (doublet, doublet, and doublet of doublets) | 6 signals |

| Ethyl 2,4-dibromobenzoate | Low (Cs) | 3 signals (doublet, doublet of doublets, and doublet) | 6 signals |

Reactivity:

The position of the bromine atoms, which are electron-withdrawing groups, influences the reactivity of both the aromatic ring and the ester functional group.

Aromatic Ring Reactivity: The electron-withdrawing nature of the bromine atoms deactivates the benzene ring towards electrophilic aromatic substitution. The degree of deactivation and the regioselectivity of further substitution reactions will differ between the isomers. For instance, in reactions like nitration, the directing effects of the bromine atoms and the ethyl ester group will lead to different products for each isomer.

Ester Group Reactivity: The electronic effects of the bromine atoms are transmitted to the carbonyl carbon of the ester group, affecting its susceptibility to nucleophilic attack. In a reaction such as alkaline hydrolysis (saponification), the rate of reaction is influenced by the electron density at the carbonyl carbon. Generally, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, leading to a faster rate of hydrolysis. Therefore, it is expected that the dibrominated isomers will hydrolyze faster than unsubstituted ethyl benzoate (B1203000). The precise rate will depend on the combined inductive and resonance effects of the bromine atoms at their respective positions.

Comparison with other Halogenated Benzoate Esters and their Derivatives

Expanding the comparison to a broader range of halogenated benzoate esters reveals trends in reactivity based on the nature and position of the halogen substituent.

A study on the hydrolytic stability of various substituted ethyl benzoates provides insight into these trends. It was observed that the presence of a bromine atom, a classic electron-withdrawing substituent, affects the rate of hydrolysis. For instance, ethyl p-bromobenzoate was found to have a lower hydrolytic stability (i.e., a faster hydrolysis rate) compared to the unsubstituted ethyl benzoate. nih.gov This is consistent with the electron-withdrawing nature of bromine increasing the electrophilicity of the carbonyl carbon.

When comparing different halogens, the electronegativity and size of the atom become important factors. Fluorine, being the most electronegative halogen, is expected to have a strong electron-withdrawing inductive effect, potentially leading to faster hydrolysis rates compared to bromo- and chloro-substituted analogs. Conversely, iodine is the least electronegative but the most polarizable, which can also influence reaction rates through different mechanisms.

The following table summarizes the expected qualitative trends in reactivity for monosubstituted ethyl benzoates in a reaction like alkaline hydrolysis, based on the electronic properties of the halogens.

| Substituent | Electronic Effect | Expected Relative Rate of Hydrolysis |

|---|---|---|

| -F | Strongly electron-withdrawing (inductive) | Fastest |

| -Cl | Electron-withdrawing | Fast |

| -Br | Electron-withdrawing | Fast |

| -I | Weakly electron-withdrawing | Faster than unsubstituted |

| -H | Reference | Baseline |

Structure-Reactivity Relationships with Structurally Similar Analogs in Specific Reaction Pathways

The relationship between the structure of a molecule and its reactivity can be quantified using linear free-energy relationships, such as the Hammett equation. This equation relates the reaction rate or equilibrium constant of a series of substituted aromatic compounds to the electronic properties of the substituents.

For the alkaline hydrolysis of substituted ethyl benzoates, a Hammett plot can be constructed by plotting the logarithm of the relative reaction rates against the Hammett substituent constant (σ). The slope of this plot, the reaction constant (ρ), provides a measure of the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

For a reaction like the Suzuki-Miyaura coupling, where the aryl halide is a substrate, the reactivity is influenced by the ease of oxidative addition of the C-Br bond to the palladium catalyst. The electronic environment around the C-Br bond, as dictated by the other substituents on the ring, will affect the rate of this step. It is generally observed that electron-withdrawing groups can facilitate the oxidative addition step. Therefore, it is plausible that the dibrominated ethyl benzoates would exhibit different reactivities in such cross-coupling reactions depending on the isomer. For instance, the steric hindrance around the C-Br bond in the ortho-substituted isomer (Ethyl 2,4-dibromobenzoate) could also play a significant role in its reactivity compared to the meta- and para-substituted isomers.

Q & A

Basic Question: What are the key steps in synthesizing ethyl 3,5-dibromobenzoate, and how can reaction efficiency be monitored?

Answer:

this compound is typically synthesized via esterification of 3,5-dibromobenzoic acid with ethanol under acidic catalysis. Critical steps include:

- Halogenation: Bromination of benzoic acid derivatives using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMSO) to achieve regioselective substitution at the 3,5-positions .

- Esterification: Reaction with ethanol and a catalytic acid (e.g., H₂SO₄) under reflux, followed by solvent removal under reduced pressure .

- Purification: Recrystallization from ethanol-water mixtures to obtain high-purity crystals (mp 103–104°C) .

Efficiency Monitoring: Track reaction progress via thin-layer chromatography (TLC) or NMR to confirm ester formation and bromine substitution. Yield optimization requires balancing reaction time and temperature to minimize side products like diesters or hydrolyzed acids .

Advanced Question: How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved in structural characterization?

Answer:

Contradictions in NMR or IR data often arise from solvent effects, impurities, or crystallographic polymorphism. Mitigation strategies include:

- Solvent Standardization: Use deuterated solvents (e.g., CDCl₃) for NMR to eliminate solvent-shift variability .

- High-Resolution Techniques: Employ 2D NMR (COSY, HSQC) to resolve overlapping peaks, particularly for aromatic protons in symmetric dibromo-substituted systems .

- Cross-Validation: Compare experimental IR carbonyl stretches (~1700–1750 cm⁻¹) with computational (DFT) predictions to confirm ester functionality .

Case Study: In one study, discrepancies in coupling constants (J ≈ 0 Hz for methylene protons) were resolved by repeating experiments under anhydrous conditions, ruling out solvent interactions .

Basic Question: What analytical methods are recommended for assessing the purity of this compound?

Answer:

- Melting Point Analysis: Confirm purity via sharp melting points (103–104°C), with deviations >2°C indicating impurities .

- HPLC-MS: Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify residual starting materials or byproducts .

- Elemental Analysis: Validate bromine content (theoretical Br%: 45.2) to ensure stoichiometric substitution .

Advanced Question: How can researchers optimize reaction conditions for regioselective bromination in ethyl benzoate derivatives?

Answer:

Regioselectivity in dibromination depends on:

- Substrate Activation: Electron-withdrawing groups (e.g., ester) direct bromination to meta/para positions. Pre-functionalization with directing groups (e.g., nitro) enhances control .

- Catalyst Choice: Lewis acids like FeBr₃ improve selectivity by stabilizing transition states .

- Solvent Polarity: Polar aprotic solvents (e.g., DMSO) favor electrophilic substitution at electron-deficient positions .

Case Study: A 65% yield of 3,5-dibromo derivatives was achieved using DMSO as a solvent and controlled dropwise addition of bromine to avoid overhalogenation .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation: Perform reactions in a fume hood to mitigate inhalation risks from bromine vapors .

- Waste Disposal: Neutralize acidic byproducts before disposal and segregate halogenated waste .

Advanced Question: How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations: Predict activation energies for Suzuki-Miyaura coupling using Pd catalysts by modeling transition states and charge distribution .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF) to optimize catalytic efficiency .

- QSAR Studies: Correlate substituent effects (e.g., bromine position) with reaction rates to design novel derivatives .

Basic Question: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity: Store in amber glass vials to prevent photodegradation of the ester moiety .

- Moisture Control: Use desiccants or vacuum-sealed containers to avoid hydrolysis to 3,5-dibromobenzoic acid .

- Temperature: Long-term storage at –20°C preserves stability; room temperature is acceptable for short-term use .

Advanced Question: How can researchers address contradictions in biological activity data for this compound derivatives?

Answer:

- Dose-Response Studies: Re-evaluate IC₅₀ values across multiple cell lines to rule out cell-type-specific effects .

- Metabolic Stability Assays: Test derivatives in liver microsomes to identify degradation products that may skew activity .

- Structural Analogues: Synthesize and compare activities of methyl vs. ethyl esters to isolate steric/electronic influences .

Basic Question: What are the primary applications of this compound in organic synthesis?

Answer:

- Cross-Coupling Precursor: Serve as a substrate in Pd-catalyzed couplings to generate biaryl structures .

- Polymer Chemistry: Act as a monomer in step-growth polymerization for flame-retardant materials .

- Derivatization: Convert to amides or hydrazides for pharmaceutical intermediates .

Advanced Question: How can researchers design experiments to study the environmental fate of this compound?

Answer:

- Biodegradation Assays: Use soil microcosms to track breakdown products via LC-MS and quantify half-lives under aerobic/anaerobic conditions .

- Ecotoxicity Testing: Evaluate Daphnia magna or algal growth inhibition to assess aquatic toxicity .

- Leaching Studies: Simulate groundwater systems to model mobility and adsorption on soil matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.